REACTION_CXSMILES
|
[F:1][C:2]([F:15])([F:14])[C:3](=O)[CH:4]=[CH:5][NH:6][CH:7]=[CH:8][C:9]([O:11][CH3:12])=[O:10].Cl>CO>[F:1][C:2]([F:15])([F:14])[C:3]1[CH:4]=[CH:5][N:6]=[CH:7][C:8]=1[C:9]([O:11][CH3:12])=[O:10]
|
Name
|
methyl 3-(4,4,4-trifluoro-3-oxo-1-butenylamino)acrylate
|
Quantity
|
19 g
|
Type
|
reactant
|
Smiles
|
FC(C(C=CNC=CC(=O)OC)=O)(F)F
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
Li2CO3
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
30 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was heated for 6-8 h
|
Duration
|
7 (± 1) h
|
Type
|
TEMPERATURE
|
Details
|
under reflux
|
Type
|
CUSTOM
|
Details
|
the methanol removed under reduced pressure
|
Type
|
EXTRACTION
|
Details
|
the product extracted with diethyl ether
|
Type
|
CUSTOM
|
Details
|
The solvent was removed
|
Type
|
DISTILLATION
|
Details
|
methyl 4-trifluoronicotinate purified by vacuum distillation
|
Type
|
CUSTOM
|
Details
|
were obtained
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
FC(C1=C(C=NC=C1)C(=O)OC)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |